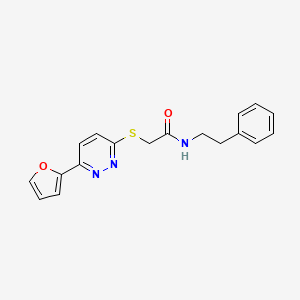

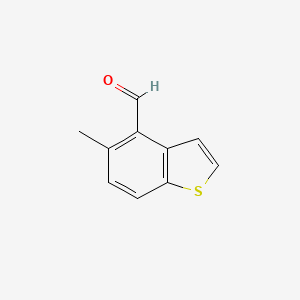

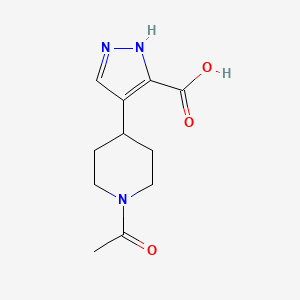

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

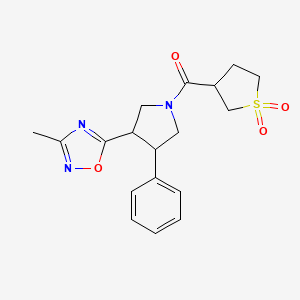

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, also known as FP-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FP-3 belongs to the class of thioacetamide derivatives and has been studied extensively for its pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds Synthesis

Research into the synthesis of compounds with furan-2(3H)-ones as a foundation showcases the importance of arylmethylidene derivatives of furan-2(3H)-ones in constructing molecules with pyridine and pyridazine fragments. These compounds, including 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, play a crucial role in the development of new biologically active compounds. The studies reveal optimized conditions for producing heterocyclic compounds that demonstrate significant plant-growth regulatory activity, highlighting the compound's potential in agriculture and botany research (Aniskova, Grinev, & Yegorova, 2017).

Multifunctional Building Blocks

The versatility of compounds containing furan and pyridazine units, similar to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, is highlighted in their application as multifunctional building blocks. These compounds enable the synthesis of complex oligoheterocycles, incorporating a diverse range of heterocyclic units such as pyridazine, thiophene, and pyrrole, through innovative synthetic methods. This research underscores the potential of these compounds in creating novel materials and pharmaceuticals with complex molecular architectures (Sauer et al., 2001).

Catalysis and Organic Synthesis

Studies on the catalytic processes involving furan-2-ylacetamides, akin to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, demonstrate their significance in organic synthesis. For instance, palladium-catalyzed oxidative aminocarbonylation processes utilizing these compounds pave the way for efficient synthesis routes. These findings are instrumental in pharmaceutical manufacturing and organic chemistry, providing a foundation for developing new synthetic methodologies (Gabriele, Plastina, Salerno, & Mancuso, 2006).

Decarboxylative Claisen Rearrangement

The role of furan-2-ylmethyl compounds in decarboxylative Claisen rearrangement reactions further illustrates the scientific significance of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide. This research provides insight into the transformation of heterocyclic compounds, offering a method for generating 2,3-disubstituted heteroaromatic products. Such reactions are fundamental in synthetic organic chemistry, contributing to the development of new drugs and chemicals (Craig, King, Kley, & Mountford, 2005).

Eigenschaften

IUPAC Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(19-11-10-14-5-2-1-3-6-14)13-24-18-9-8-15(20-21-18)16-7-4-12-23-16/h1-9,12H,10-11,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRPIOPOPUMOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330873 |

Source

|

| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

CAS RN |

872704-01-3 |

Source

|

| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)